2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester
Brand Name: Vulcanchem
CAS No.: 1216552-75-8
VCID: VC0022414
InChI: InChI=1S/C10H10ClN3O3/c11-6-9(7-13-14-12)17-10(15)16-8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES: C1=CC=C(C=C1)OC(=O)OC(CN=[N+]=[N-])CCl
Molecular Formula: C10H10ClN3O3
Molecular Weight: 255.658

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester

CAS No.: 1216552-75-8

Cat. No.: VC0022414

Molecular Formula: C10H10ClN3O3

Molecular Weight: 255.658

* For research use only. Not for human or veterinary use.

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester - 1216552-75-8

Specification

CAS No. 1216552-75-8
Molecular Formula C10H10ClN3O3
Molecular Weight 255.658
IUPAC Name (1-azido-3-chloropropan-2-yl) phenyl carbonate
Standard InChI InChI=1S/C10H10ClN3O3/c11-6-9(7-13-14-12)17-10(15)16-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key OHCSXZSCVKBBEY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)OC(CN=[N+]=[N-])CCl

Introduction

Chemical Properties and Structure

Basic Information

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is characterized by its molecular formula C10H10ClN3O3 and molecular weight of 255.66 . The compound appears as a colourless oil and exhibits good solubility in chloroform and dichloromethane .

Physical Properties

The physical properties of this compound are summarized in the following table:

PropertyValueReference
Physical StateColourless Oil
SolubilitySoluble in Chloroform, Dichloromethane
Molecular FormulaC10H10ClN3O3
Molecular Weight255.66
Price (for reference)$358 for 100mg (as of 2025)

Stereochemistry

The compound contains a stereogenic center at the carbon bearing the chloromethyl group, resulting in two stereoisomers:

StereoisomerCAS NumberReference
Racemate (non-specific)1216552-75-8
(1S)-isomer881012-11-9
(1R)-isomer891782-65-3

The stereochemistry plays a crucial role in determining the compound's reactivity and potential applications, particularly in asymmetric synthesis and pharmaceutical development.

Synthesis and Preparation

Synthetic MethodDescriptionPotential ApplicationReference
Nucleophilic SubstitutionReaction of a chloro-precursor with sodium azideIntroduction of azido group
Staudinger ReactionTreatment of hydroxy azido esters with triphenylphosphineFormation of oxazaphospholidines
Wenker Aziridine SynthesisConversion of amino alcohols to sulfate esters followed by cyclizationPreparation of related azido derivatives

Reaction Conditions

The synthesis of azido compounds typically employs specific reaction conditions, as exemplified by related compounds:

PrecursorReagentsConditionsProductReference
Chloromethyl derivativesSodium azideDMF, 60-80°C, 24-72hAzidomethyl products
Bromoacetyl derivativesSodium azideRoom temperature2-azidoacetamides
Hydroxy azido carboxylic acidsDiazomethane followed by triphenylphosphineAcetonitrile, nitrogen evolutionOxazaphospholidines

Reactions and Applications

Click Chemistry Applications

The azido group in 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester makes it an excellent candidate for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC):

Reaction TypeDescriptionPotential ProductsReference
CuAACReaction between azides and terminal alkynes1,2,3-triazoles
Pharmaceutical SynthesisUsed in preparing histone deacetylase inhibitors (HDACi)Bioactive compounds
Spirooxindole Synthesis[3+2] cycloaddition reactionsComplex heterocyclic structures
Application AreaPotential RoleExamples from Related CompoundsReference
Antiviral AgentsDesign of envelope protein inhibitorsFlavivirus inhibitors
HDACi DevelopmentCancer treatmentCompounds showing significant HDAC inhibition
Spirooxindole DerivativesVarious pharmacological applicationsCompounds containing benzimidazole, triazole, and isatin moieties

Analytical Data

Spectroscopic Characteristics

Based on structural similarities with other azido compounds, the following spectroscopic features can be anticipated:

Analytical MethodExpected CharacteristicsReference
IR SpectroscopyStrong bands at ~2100 cm⁻¹ (azide, N₃)
¹H-NMRMethylene protons adjacent to azido group (3.5-4.5 ppm)
¹³C-NMRCarbon signals for phenyl group (125-140 ppm), carbonyl carbon (~165 ppm)
Mass SpectrometryMolecular ion peak at m/z 255, fragmentation pattern showing loss of N₂Inferred

Chromatographic Analysis

For purification and analysis, the following chromatographic methods are applicable:

MethodConditionsApplicationReference
Column ChromatographySilica gel with hexane/ethyl acetate or hexane/acetone gradientsPurification
TLCSilica gel, 1:2 AcOEt/hexaneReaction monitoring
HPLCReverse phase, acetonitrile/water systemsAnalytical assessmentInferred
Hazard TypeDescriptionPrecautionary MeasuresReference
ExplosivityOrganic azides, especially multiple azido compounds, can be potentially hazardous and explosiveAvoid heat, shock, and friction
Chemical ReactivityMay undergo rapid decomposition with release of nitrogen gasProper storage and handling procedures
ToxicityPotential irritant to skin, eyes, and respiratory systemUse appropriate personal protective equipmentGeneral chemical safety
RecommendationDetailsReference
Storage ConditionsStore at -20°C in tightly closed containers
Chemical CompatibilityKeep away from strong oxidizing agents, acids, and basesGeneral chemical safety
TransportationFollow regulations for hazardous materials transportationGeneral chemical safety
SupplierCatalog NumberQuantity/Price (if available)Reference
United States Biological003043100mg/$358
Santa Cruz BiotechnologyNot specifiedNot specified
AxsynAX-DE90Not specified
PharmaffiliatesPA 27 04696Not specified
Alfa ChemistryNot specifiedNot specified

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